N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine

Organic Synthesis Medicinal Chemistry Material Science

N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine (CAS 42817-60-7), also known as 4-[3-(dimethylamino)propyl]aniline, is an aromatic amine derivative with the molecular formula C₁₁H₁₈N₂ and molecular weight 178.27 g/mol. It features a primary aniline group and a tertiary dimethylamino group separated by a three-carbon propyl linker, classifying it as both a substituted aniline and an aliphatic tertiary amine.

Molecular Formula C11H18N2
Molecular Weight 178.27 g/mol
CAS No. 42817-60-7
Cat. No. B112621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine
CAS42817-60-7
Molecular FormulaC11H18N2
Molecular Weight178.27 g/mol
Structural Identifiers
SMILESCN(C)CCCC1=CC=C(C=C1)N
InChIInChI=1S/C11H18N2/c1-13(2)9-3-4-10-5-7-11(12)8-6-10/h5-8H,3-4,9,12H2,1-2H3
InChIKeyNEGCVQDVCZWFGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine (CAS 42817-60-7) Chemical Identity and Procurement Baseline


N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine (CAS 42817-60-7), also known as 4-[3-(dimethylamino)propyl]aniline, is an aromatic amine derivative with the molecular formula C₁₁H₁₈N₂ and molecular weight 178.27 g/mol [1]. It features a primary aniline group and a tertiary dimethylamino group separated by a three-carbon propyl linker, classifying it as both a substituted aniline and an aliphatic tertiary amine . The compound is typically supplied as a brown, hygroscopic oil with purity levels ranging from 90% to 98% from commercial vendors [2]. Its primary utility lies in its role as a synthetic intermediate in organic chemistry, particularly for the construction of more complex molecules such as dyes, pharmaceuticals, and polymers .

Why 42817-60-7 Cannot Be Interchanged with Common Aniline Analogs Without Verification


While structurally related aniline derivatives like N-(4-aminophenethyl)-N,N-dimethylamine (CAS 5636-52-2) or N,N-dimethyl-p-phenylenediamine (CAS 99-98-9) share similar functional groups, the specific propyl spacer length and substitution pattern of 42817-60-7 dictate its unique physicochemical and reactivity profile . The three-carbon alkyl chain between the aromatic amine and the tertiary amine centers provides a distinct balance of lipophilicity (calculated logP ~1.76-2.34) and basicity (pKa ~9.71) compared to ethyl-linked or directly substituted analogs . These differences directly impact solubility, reaction kinetics, and product purity in downstream applications, making simple replacement without re-validation scientifically unsound and potentially leading to failed syntheses or altered material properties . The following evidence-based comparisons quantify these critical points of differentiation.

Quantified Differentiation of 42817-60-7: Evidence-Based Comparison to Closest Analogs


Lipophilicity (LogP) Comparison: Propyl Linker Yields Predictable Hydrophobicity for Organic Phase Reactions

N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine (42817-60-7) exhibits a calculated logP (octanol-water partition coefficient) of approximately 1.76 to 2.34 [1]. This is notably higher than the ethyl-linked analog N-(4-aminophenethyl)-N,N-dimethylamine (CAS 5636-52-2), which is expected to have a lower logP due to its shorter, two-carbon linker . The increased lipophilicity of the propyl derivative enhances its solubility in non-polar organic solvents, a critical factor for reactions in aprotic media and for improving the membrane permeability of final drug-like molecules.

Organic Synthesis Medicinal Chemistry Material Science

Basicity (pKa) Differentiation: Distinct Ionization Profile Affects Reactivity and Salt Formation

The calculated pKa for the most basic center of N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine (42817-60-7) is 9.71 ± 0.28 at 25°C, attributed to the tertiary dimethylamino group . In contrast, the aniline nitrogen is considerably less basic. This pKa value is expected to be higher than that of N,N-dimethyl-p-phenylenediamine (CAS 99-98-9), where the electron-withdrawing effect of the directly attached aromatic ring lowers the basicity of the adjacent tertiary amine. The measured pKa for the ethyl-linked analog 4-[2-(dimethylamino)ethyl]aniline is not readily available, but its structure suggests an intermediate basicity between the target compound and the directly substituted derivative.

Chemical Reactivity Salt Formation Chromatography

Solubility Profile: Defined Solubility in Polar Aprotic Solvents Enables Diverse Synthetic Methodologies

Vendor data sheets indicate that 42817-60-7 is slightly soluble in DMSO and methanol, and highly soluble in polar aprotic solvents like DMF [1]. This solubility profile is a direct consequence of its specific molecular structure, which includes both a lipophilic aromatic ring and a basic tertiary amine. While detailed aqueous solubility data are not uniformly available for this compound, its pH-dependent solubility due to the amine group is noted, a property not shared by non-amine analogs . Comparatively, simpler anilines like 4-ethylaniline (CAS 589-16-2) lack the tertiary amine and exhibit markedly different solubility behavior, being more readily soluble in non-polar solvents and less so in aqueous acidic solutions.

Solubility Reaction Medium Purification

Purity Specifications: Vendor-Defined Purity Ranges (90-98%) Enable Application-Tailored Sourcing

Commercial availability of 42817-60-7 is documented with purity levels spanning from ≥90% to 98% across different suppliers, with specific analytical methods like NMR used for characterization . For instance, suppliers list the product with a minimum purity of 90% , while others offer higher grades at 96% [1] or 98% . In contrast, many simpler aniline derivatives are readily available at >99% purity from bulk chemical suppliers. The specific, moderate purity range for 42817-60-7 is a direct result of its synthetic complexity as a dual-functionalized aniline derivative, where achieving ultra-high purity requires specialized purification due to the presence of both primary and tertiary amine moieties.

Quality Control Sourcing Analytical Chemistry

Hazard Classification: GHS Profile Informs Safe Handling and Waste Disposal Protocols

According to the Globally Harmonized System (GHS) of Classification and Labeling of Chemicals, 4-[3-(dimethylamino)propyl]aniline (42817-60-7) carries hazard classifications for Acute Toxicity (Oral, Category 4; Dermal, Category 4), Skin Irritation (Category 2), Eye Irritation (Category 2), and Acute Inhalation Toxicity (Category 4) . This GHS profile is more comprehensive and severe than that of simpler alkyl anilines like 4-ethylaniline (CAS 589-16-2), which may only carry warnings for skin and eye irritation. The specific hazard profile of 42817-60-7 is a direct consequence of its dual amine functionality, which increases its potential for adverse biological interactions.

Laboratory Safety EHS Compliance Risk Management

Targeted Application Scenarios for N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine (42817-60-7)


Synthesis of Lipophilic Amine-Containing Building Blocks for Medicinal Chemistry

42817-60-7 serves as an ideal precursor for constructing drug-like molecules where enhanced lipophilicity (logP ~1.76-2.34) is desired for improved membrane permeability [1]. Its propyl linker provides a favorable spacer for optimizing drug-target interactions, making it superior to shorter ethyl-linked analogs for applications requiring increased hydrophobic character. The compound's defined basicity (pKa ~9.71) also allows for predictable salt formation to modulate solubility and bioavailability of final drug candidates.

Development of Functional Dyes and Pigments Requiring Specific Solubility Profiles

The solubility profile of 42817-60-7 in polar aprotic solvents like DMF and DMSO makes it a valuable intermediate in the synthesis of dyes and pigments where specific solvent compatibility is essential for reaction efficiency [2]. Its dual amine functionality allows for versatile derivatization to create complex chromophores, while the lipophilic propyl chain can impart desirable solubility or binding properties to the final dye product, as demonstrated in patent literature for aniline-based dye intermediates [3].

Preparation of Specialty Polymers and Coatings with Tailored Additive Properties

As noted in chemical industry databases, 42817-60-7 is utilized as an additive in polymers and coatings to modify and regulate performance characteristics . The combination of a reactive primary aniline and a tertiary amine group allows for covalent incorporation into polymer backbones or for use as a curing agent, while the hydrophobic propyl spacer can influence the flexibility and moisture resistance of the final material. The specific purity range (90-98%) is generally sufficient for these industrial applications, where trace impurities may be less critical than in pharmaceutical syntheses.

Analytical Method Development and Reference Standard Sourcing

Due to its characteristic NMR fingerprint (aromatic protons at δ 6.5–7.5 ppm and dimethylamine protons at δ 2.1–2.3 ppm) and defined physicochemical properties, 42817-60-7 is a suitable compound for developing and validating analytical methods such as HPLC-MS. The availability of the compound in defined purity grades (e.g., 96-98%) from specialized chemical suppliers [4] allows analytical chemists to use it as a reference standard for quantifying related substances in complex mixtures or for monitoring chemical reactions where this specific aniline derivative is a key intermediate or by-product.

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